molecular formula C17H22ClN B135849 Demelverine hydrochloride CAS No. 18719-09-0

Demelverine hydrochloride

Cat. No.: B135849
CAS No.: 18719-09-0
M. Wt: 275.8 g/mol
InChI Key: WCOQXFHZJHKAGO-UHFFFAOYSA-N
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Description

Demelverine hydrochloride is a chemical compound known for its therapeutic properties, particularly in the treatment of gastrointestinal disorders. It is a derivative of the parent compound demelverine, which is characterized by its ability to relax smooth muscles. This compound is often used in the medical field to alleviate symptoms associated with irritable bowel syndrome and other gastrointestinal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demelverine hydrochloride typically involves the reaction of demelverine with hydrochloric acid. The process begins with the preparation of demelverine, which is synthesized through a series of chemical reactions involving the starting materials benzeneethanamine and N-methyl-2-phenylethylamine. These compounds undergo a series of reactions, including alkylation and reduction, to form demelverine. The final step involves the reaction of demelverine with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure the efficient conversion of demelverine to its hydrochloride salt. The product is then purified through crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Demelverine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form demelverine.

    Substitution: The compound can undergo substitution reactions where the hydrochloride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of demelverine.

    Reduction: Demelverine.

    Substitution: Substituted derivatives of demelverine.

Scientific Research Applications

Demelverine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Studied for its effects on smooth muscle cells and its potential role in cellular signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders and its pharmacokinetics.

    Industry: Utilized in the formulation of pharmaceutical products aimed at treating irritable bowel syndrome and related conditions.

Mechanism of Action

Demelverine hydrochloride exerts its effects by targeting smooth muscle cells in the gastrointestinal tract. It works by inhibiting the influx of calcium ions into the cells, which leads to muscle relaxation. This action is mediated through the modulation of calcium channels and muscarinic receptors. The compound’s ability to relax smooth muscles helps alleviate symptoms such as cramping and abdominal pain associated with gastrointestinal disorders.

Comparison with Similar Compounds

Similar Compounds

  • Mebeverine hydrochloride
  • Papaverine hydrochloride
  • Drotaverine hydrochloride

Comparison

Demelverine hydrochloride is similar to mebeverine hydrochloride in its mechanism of action, as both compounds target smooth muscle cells and inhibit calcium influx. this compound is unique in its specific chemical structure, which may confer different pharmacokinetic properties and therapeutic effects. Compared to papaverine hydrochloride and drotaverine hydrochloride, this compound may have a more targeted action on gastrointestinal smooth muscles, making it particularly effective for treating irritable bowel syndrome.

Properties

IUPAC Name

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQXFHZJHKAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171986
Record name Spasman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-09-0
Record name Spasman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spasman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMELVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T568N7L7GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Spasman (Demelverine hydrochloride)?

A1: While the provided research articles focus on analytical methods and some clinical observations related to Spasman, they don't delve into its specific mechanism of action. Generally, spasmolytics like this compound are known to exert their effects by inhibiting muscle contractions, often by interfering with calcium channels or acting as antimuscarinic agents. Further research is needed to elucidate the precise mechanism of Spasman.

Q2: What analytical techniques have been employed to study Spasman?

A2: Several analytical methods have been investigated for the characterization and quantification of Spasman. These include:

  • Ion-pair HPLC: This technique, employing alkylsulfonates and sodium cyclamate as ion-interaction reagents, has been used to analyze multicomponent pharmaceutical systems containing this compound alongside other active ingredients like theophylline and phenobarbital [].
  • Gravimetric methods: These methods involve the formation and measurement of a precipitate containing the analyte of interest, which in this case is Spasman [].
  • Argentometric methods: These methods utilize silver nitrate for titration, allowing for the quantitative determination of Spasman [].
  • Photometric methods: These methods rely on measuring the absorbance or transmission of light through a solution containing Spasman to determine its concentration [].
  • Displacement titration and alkalimetry after ion-exchange: These techniques utilize ion-exchange resins to separate Spasman from other components, followed by titration to quantify it [].
  • Non-aqueous titration: This method is suitable for analyzing Spasman in non-aqueous solutions, offering advantages for compounds with limited solubility in water [].

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